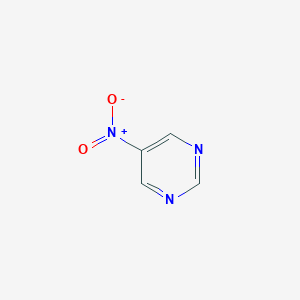

5-Nitropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYDQGFVFOQSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452878 | |

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-32-1 | |

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14080-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitropyrimidine

Abstract

5-Nitropyrimidine stands as a pivotal scaffold in medicinal chemistry and materials science, primarily owing to the versatile reactivity imparted by the nitro group and the inherent biological relevance of the pyrimidine core.[1] This guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound and its derivatives, alongside a detailed exposition of the analytical techniques essential for its structural elucidation and purity assessment. We delve into the mechanistic underpinnings of common synthetic routes, offering field-proven insights into optimizing reaction conditions and troubleshooting potential challenges. The characterization section presents a multi-faceted analytical workflow, integrating spectroscopic and spectrometric methods to ensure the unambiguous identification and quality control of the target compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of this compound

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] The introduction of a nitro group at the C5 position significantly modulates the electronic properties of the pyrimidine ring, rendering it a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions and allows for its reduction to an amino group, opening avenues for the synthesis of diverse libraries of compounds with potential therapeutic applications.[3] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including their use as inhibitors of nitric oxide and iNOS activity, highlighting their potential in the development of anti-inflammatory agents.[4]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyrimidine ring.

Direct Nitration of Pyrimidine

Direct electrophilic nitration of the unsubstituted pyrimidine ring is challenging due to the electron-deficient nature of the diazine system, which deactivates it towards electrophilic attack.[5] The two nitrogen atoms in the ring are basic and tend to be protonated under the strongly acidic conditions typically required for nitration, further deactivating the ring.[5][6] However, with activating groups present on the pyrimidine ring, such as hydroxyl or amino groups, direct nitration can be achieved under milder conditions.[5]

Multi-Step Synthesis from Acyclic Precursors

A more common and versatile approach involves the construction of the nitropyrimidine ring from acyclic precursors. This method offers greater control over the final substitution pattern. A representative pathway often commences with a β-dicarbonyl compound which undergoes condensation with an N-C-N synthon.

A notable example is the synthesis starting from diethyl malonate. The synthesis can be broken down into the following key steps:

-

Nitration of Diethyl Malonate: Diethyl malonate is nitrated using a suitable nitrating agent, such as concentrated or fuming nitric acid, to yield diethyl 2-nitromalonate.[7]

-

Cyclization: The resulting diethyl 2-nitromalonate is then condensed with a compound containing an N-C-N moiety, such as thiourea, in the presence of a base like sodium alkoxide. This cyclization reaction forms the pyrimidine ring, yielding a 4,6-dihydroxy-2-mercapto-5-nitropyrimidine intermediate.[7]

-

Further Modifications: The initial pyrimidine derivative can then undergo a series of functional group transformations to arrive at the desired this compound derivative. For instance, the hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][7][8] These chloro-substituted pyrimidines are highly valuable intermediates for nucleophilic substitution reactions.[5][8]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol outlines a common method for the synthesis of 4,6-dichloro-5-nitropyrimidine, a key intermediate for various this compound derivatives.[8]

Materials:

-

4,6-dihydroxy-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (as catalyst)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-5-nitropyrimidine to an excess of phosphorus oxychloride.

-

Carefully add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction mixture by pouring it into a beaker of ice water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-5-nitropyrimidine.[7]

Characterization of this compound

A rigorous characterization workflow is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine ring. The chemical shifts and coupling patterns are highly informative. For the parent this compound, one would expect signals corresponding to the protons at the C2, C4, and C6 positions. The electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group (C5) will be significantly deshielded. The chemical shifts of the other carbon atoms in the ring will also be influenced by the nitrogen atoms and the nitro group.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key vibrational bands to look for are:

-

N-O Stretching: The nitro group will exhibit two characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.[10]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[11] For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[12]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[13][14] This technique offers an unambiguous confirmation of the molecular structure.[15]

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₄H₃N₃O₂ | [9] |

| Molecular Weight | 125.09 g/mol | [9] |

| CAS Number | 14080-32-1 | [9] |

| Appearance | Crystalline solid | |

| Melting Point | Varies with derivative |

Applications in Drug Development

The this compound scaffold is of significant interest to the pharmaceutical industry due to its versatile chemical reactivity and the biological importance of the pyrimidine core.[3][16] The nitro group can serve as a handle for the introduction of various functional groups, enabling the synthesis of large and diverse compound libraries for high-throughput screening. Furthermore, the nitro group itself can be a key pharmacophoric feature. The ability to readily modify the this compound core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic strategies discussed, particularly the multi-step approach from acyclic precursors, offer a robust and versatile means of accessing this important heterocyclic building block. The comprehensive characterization workflow, employing a suite of modern analytical techniques, is crucial for ensuring the structural integrity and purity of the final product. As the demand for novel therapeutic agents continues to grow, the this compound scaffold is poised to remain a valuable platform for innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 8. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-nitropyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine

Abstract

This compound stands as a foundational scaffold in medicinal chemistry and drug development, primarily due to the versatile reactivity imparted by the electron-withdrawing nitro group on the pyrimidine core. An intimate understanding of its physicochemical properties is paramount for researchers aiming to leverage this molecule for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, including its spectroscopic profile, solubility, ionization, and lipophilicity. In addition to collating available data, this document furnishes detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to conduct self-validating studies. The synthesis, reactivity, and stability of the molecule are also discussed to provide a holistic view for its application in drug discovery workflows.

Introduction

The pyrimidine ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs. The introduction of a nitro group at the 5-position dramatically influences the electronic character of the ring, rendering it susceptible to nucleophilic substitution and other chemical modifications. This makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The physicochemical properties of this parent molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to aqueous solubility and membrane permeability of its downstream derivatives. This guide is intended to be a practical resource for researchers, providing both foundational data and the methodological framework to explore this important chemical entity.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on high-quality computational predictions and should be experimentally verified for critical applications.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₄H₃N₃O₂ | - | [PubChem][1] |

| Molecular Weight | 125.09 g/mol | - | [PubChem][1] |

| CAS Number | 14080-32-1 | - | [ChemicalBook][2] |

| Melting Point | 56-58 °C | Experimental | [ChemicalBook][2] |

| Boiling Point | 252 °C | Experimental | [ChemicalBook][2] |

| Density | 1.425 g/cm³ | Experimental | [ChemicalBook][2] |

| pKa | 0.59 ± 0.10 | Predicted | [ChemicalBook][2] |

| logP | 0 | Computed (XLogP3-AA) | [PubChem][1] |

Synthesis and Reactivity

The synthesis of this compound itself is not as commonly reported as that of its more reactive chlorinated derivatives, such as 2,4-dichloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine. These derivatives are typically synthesized by the nitration of a corresponding dihydroxypyrimidine precursor, followed by chlorination with an agent like phosphorus oxychloride[3][4]. The parent this compound can then be obtained through subsequent dehalogenation reactions.

A general synthetic approach starting from a suitable pyrimidine precursor is outlined below. The reactivity of the this compound ring is dominated by the strong electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple. Due to the symmetry of the molecule, two distinct signals are anticipated: one for the proton at the C2 position and another for the equivalent protons at the C4 and C6 positions. The powerful electron-withdrawing effect of the nitro group will significantly deshield these protons, shifting their resonances downfield. For comparison, the aromatic protons of the parent pyrimidine ring appear around δ 8.7-9.2 ppm. The protons of this compound are expected to appear at even lower field. For example, in 2-amino-5-nitropyrimidine, the pyrimidine ring protons appear at δ 8.0-9.0 ppm[5].

-

¹³C NMR Spectroscopy: The carbon signals for this compound will also be influenced by the nitro group. The C5 carbon directly attached to the nitro group will be significantly affected, and the C2, C4, and C6 carbons will also experience downfield shifts compared to unsubstituted pyrimidine.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations of the pyrimidine ring and the nitro group. Key expected absorptions include:

-

NO₂ Asymmetric Stretch: Strong band typically in the 1500-1660 cm⁻¹ region[6].

-

NO₂ Symmetric Stretch: Strong band typically in the 1260-1390 cm⁻¹ region[6].

-

C-H Aromatic Stretch: Above 3000 cm⁻¹.

-

C=N and C=C Ring Stretching: In the 1400-1650 cm⁻¹ region. For instance, the FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine shows characteristic nitro group peaks[7].

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum of pyrimidine derivatives is characterized by π → π* transitions. The presence of the nitro group, a strong chromophore, will result in absorption bands in the UV region. The position of the maximum absorbance (λ_max) can be influenced by the solvent and the pH of the medium[8][9]. The λ_max is expected to be in the UV region, and due to the electronic nature of the molecule, it is likely to be colorless in solution[10].

Ionization and Lipophilicity (pKa & LogP)

The pKa and LogP are critical parameters in drug development, influencing a molecule's solubility, permeability, and interaction with biological targets.

Acidity (pKa)

The pKa of a compound describes its tendency to ionize in solution. For this compound, the basicity of the ring nitrogen atoms is significantly reduced by the electron-withdrawing nitro group. The predicted pKa for the protonated form is approximately 0.59, indicating that it is a very weak base[2].

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium[11]. A computed LogP value for this compound is 0, suggesting a relatively balanced distribution between aqueous and lipid phases[1]. This value is a key component of predictive models for drug-likeness, such as Lipinski's Rule of 5[12].

Solubility

Stability Profile

The stability of this compound under various conditions is a crucial consideration for its synthesis, storage, and application.

-

Hydrolytic Stability: The stability of the molecule in aqueous solutions at different pH values is important. While specific data for this compound is lacking, the kinetics of hydrolysis for related nitro-substituted heterocyclic compounds can be pH-dependent[14][15][16]. Studies on related compounds suggest that stability can vary significantly with pH, and this should be experimentally determined[17].

-

Photostability: Nitroaromatic compounds can be susceptible to photodegradation. Exposure to light, particularly in the UV range, can lead to chemical transformations[18]. The intrinsic photostability of this compound should be evaluated according to established guidelines if it is to be used in applications where light exposure is a factor.

Experimental Methodologies

To address the lack of comprehensive experimental data, this section provides detailed, self-validating protocols for determining the key .

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH.

Rationale: By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately determined. This method is particularly useful for compounds with chromophores and requires only a small amount of sample[19].

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 13) with known ionic strength.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration that gives an absorbance reading in the linear range (typically 0.2-0.8).

-

Spectral Scan: Scan the spectrum of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 13) buffer to determine the spectra of the fully protonated and neutral species, and to identify the wavelength of maximum difference (analytical wavelength).

-

Absorbance Measurement: Measure the absorbance of each well at the predetermined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic plateaus.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

Rationale: This method directly measures the partitioning of a compound between n-octanol and water after equilibrium has been reached. It is a robust and reliable method, though it can be labor-intensive[20].

Step-by-Step Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Stock Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.

-

Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry due to its synthetic versatility. This guide has consolidated the available physicochemical data and highlighted areas where experimental determination is still required. The provided protocols for pKa and LogP determination offer a clear path for researchers to generate the robust data necessary for informed decision-making in drug discovery and development programs. A thorough understanding and experimental validation of these fundamental properties will undoubtedly facilitate the rational design and synthesis of novel pyrimidine-based therapeutic agents.

References

-

Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(11), 1546-1555. [Link]

-

Namvar-Mahboub, M., Khodeir, E., & Karimian, A. (2020). FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Photodegradation of compound 5 under light irradiation with increasing time in DMF. [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitropyrimidine. Retrieved from [Link]

-

Kovaleva, E. G., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4949. [Link]

-

Li, Q., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C, 126(24), 10185–10191. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

ResearchGate. (n.d.). X-ray diffraction analysis of compound this compound-2,4-diamine 5. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040699, this compound. Retrieved from [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358-367. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology & Advanced Research, 4(2), 1-5. [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Kumar, A., & Singh, P. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Current Science and Technology, 2(1), 1-10. [Link]

-

ResearchGate. (n.d.). Calculated and Experimental n-Octanol/Water Partition Coefficient (log P N ) for the Set of 35 Small Molecules. [Link]

-

Gapsys, V., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1035-1049. [Link]

-

Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474. [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 14080-32-1 | Pyrimidine, 5-nitro- (8CI,9CI). Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

Al-Lohedan, H. A. (2004). Kinetics of the Alkaline Hydrolysis of 2-Thioaryl-3, 5-Dinitropyridine Derivatives in 50% v/v DMSO–water. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(2), 269-276. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. [Link]

-

N, R. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Schönsee, C. D., & Bucheli, T. D. (2018). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry, 66(42), 11145-11153. [Link]

-

ResearchGate. (n.d.). The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN... [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Bowden, K., & Price, M. J. (1971). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic, 1784-1792. [Link]

-

Kuśmierek, J. T., & Shugar, D. (1973). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Acta Biochimica Polonica, 20(4), 365-381. [Link]

-

Toński, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43769-43779. [Link]

-

ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. [Link]

-

Green, D. W., et al. (1990). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 277(1), 125-131. [Link]

-

Shayan, S., et al. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(11), 5326-5336. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

MDPI. (2024). Feature Papers in Photochemistry. [Link]

-

ResearchGate. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. [Link]

-

Brusenback, P. R., & Kross, R. D. (1953). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 75(15), 3608-3611. [Link]

-

Grinberg Dana, A., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical & Engineering Data, 65(12), 5897-5907. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 5-nitro- (8CI,9CI) | 14080-32-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. FTIR [terpconnect.umd.edu]

- 7. researchgate.net [researchgate.net]

- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bspublications.net [bspublications.net]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of the Alkaline Hydrolysis of 2-Thioaryl-3, 5-Dinitropyridine Derivatives in 50% v/v DMSO–water | Semantic Scholar [semanticscholar.org]

- 14. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. researchgate.net [researchgate.net]

- 20. (PDF) Experimental Determination of Octanol–Water Partition [research.amanote.com]

The Genesis of a Key Heterocycle: Early Studies and Discovery of 5-Nitropyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro Group on the Pyrimidine Scaffold

The introduction of a nitro group onto the pyrimidine ring marked a pivotal moment in heterocyclic chemistry, paving the way for a vast array of synthetic transformations and the discovery of novel bioactive molecules. Pyrimidine, a fundamental component of nucleic acids, coenzymes, and various natural products, gains unique electronic properties upon the addition of the strongly electron-withdrawing nitro group at the 5-position. This modification significantly influences the reactivity of the entire ring system, making 5-nitropyrimidine a versatile precursor for the synthesis of a diverse range of substituted pyrimidines with applications in medicinal chemistry and materials science. This technical guide delves into the foundational early studies that led to the discovery and initial characterization of this compound, providing a detailed account of the pioneering synthetic methodologies and the scientific rationale behind them.

The Pioneering Synthesis: A Landmark Achievement in Pyrimidine Chemistry

The first successful synthesis of the parent this compound was a significant breakthrough, providing chemists with a foundational building block for further exploration. Early efforts in pyrimidine chemistry focused on the synthesis of derivatives with substituents at the 2, 4, and 6 positions. However, the direct nitration of the unsubstituted pyrimidine ring presented a considerable challenge due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.

The seminal work that led to the isolation and characterization of this compound involved a multi-step synthetic sequence, beginning with a more readily available pyrimidine derivative. While direct nitration of pyrimidine itself is difficult, the presence of activating groups can facilitate the reaction at the 5-position. The early syntheses, therefore, often relied on the nitration of a substituted pyrimidine followed by the removal of the activating or directing groups.

One of the foundational methods for the preparation of this compound involves the use of 5-aminopyrimidine as a key intermediate. The synthesis of 5-aminopyrimidine itself was a notable achievement, with early work by researchers such as N. Whittaker in 1951 paving the way. The subsequent conversion of the amino group to a nitro group, or the introduction of a nitro group followed by deamination, represented a critical step in accessing the parent this compound.

The authoritative and comprehensive work on pyrimidine chemistry, "The Pyrimidines" by D.J. Brown, serves as a crucial reference for these early discoveries. This extensive compilation of the field's literature details the various synthetic routes developed by pioneering chemists.

Foundational Synthetic Protocol: The deamination of 2-amino-5-nitropyrimidine

One of the earliest successful routes to unsubstituted this compound involved the deamination of 2-amino-5-nitropyrimidine. This method highlights the strategic use of an amino group as a directing and activating group for the nitration step, which is then subsequently removed to yield the desired parent compound.

Experimental Workflow

5-nitropyrimidine spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Nitropyrimidine and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. The introduction of a nitro group, particularly at the 5-position, dramatically alters the electronic landscape of the ring. The potent electron-withdrawing nature of the nitro group makes this compound derivatives key synthons for further functionalization and imparts unique physicochemical properties. These compounds are explored as potential therapeutic agents, with research delving into their roles as inhibitors of nitric oxide synthase, for example.[1]

Accurate and unambiguous structural elucidation is paramount for any research and development involving these heterocycles. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its connectivity, functional groups, and molecular weight. This guide offers a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound and its analogues. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of NMR data, the standard numbering convention for the this compound ring is essential.

Caption: IUPAC numbering of the this compound ring.

¹H NMR Spectroscopy

Data Interpretation & Causality:

The ¹H NMR spectrum of a this compound derivative is characterized by highly deshielded aromatic protons. The parent pyrimidine molecule displays signals around δ 9.27 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[2] The introduction of the strongly electron-withdrawing nitro group at the C5 position dramatically influences the chemical shifts of the remaining protons:

-

H2, H4, and H6 Protons: These protons are significantly deshielded due to the inductive and resonance effects of the nitro group, which pulls electron density away from the entire ring system. Protons ortho and para to the nitro group (H4 and H6) are most affected. For example, in this compound-2,4-diamine, the H6 proton appears at a downfield shift of 8.84 ppm.[3]

-

Signal Multiplicity:

-

H2: This proton typically appears as a singlet, as its closest proton neighbors (H4 and H6) are four bonds away, resulting in negligible coupling.

-

H4 and H6: These two protons are chemically equivalent in the parent this compound and would appear as a singlet. In substituted derivatives where symmetry is broken, they would appear as distinct signals, likely doublets, due to coupling with each other if other substituents are present.

-

¹H NMR Data Summary (Illustrative Examples)

| Compound | H2 (ppm) | H4 (ppm) | H6 (ppm) | Solvent | Reference |

| Pyrimidine (baseline) | 9.27 (d) | 8.78 (d) | 8.78 (d) | CDCl₃ | [2] |

| 2-Amino-5-nitropyrimidine | ~8.9 (s, 2H) | - | ~8.9 (s, 2H) | DMSO-d₆ | [4] |

| This compound-2,4-diamine | - | - | 8.84 (s, 1H) | Not specified | [3] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Expertise & Experience: DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it is an excellent solvent for polar compounds and shifts the residual water peak away from areas of interest.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Trustworthiness: Proper shimming is critical for obtaining sharp, well-resolved peaks, which is necessary for accurate coupling constant analysis.

-

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 16 to 64) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

¹³C NMR Spectroscopy

Data Interpretation & Causality:

The ¹³C NMR spectrum provides a map of the carbon framework. As with the protons, the carbons in the this compound ring are significantly influenced by the electronegative nitrogen atoms and the nitro group.

-

C2, C4, and C6: These carbons, being directly bonded to nitrogen, are found significantly downfield. In the parent pyrimidine, they appear at δ 158.4 (C2) and 156.9 (C4, C6) ppm.[2]

-

C5: The C5 carbon is directly attached to the electron-withdrawing nitro group. While nitro groups typically cause a downfield shift, the exact position will be modulated by the overall electronic structure. In 2-chloro-5-nitropyridine, a related structure, the carbon bearing the nitro group (C5) is at δ ~140 ppm, while the carbon attached to the chlorine (C2) is at ~151 ppm.[5] This demonstrates the powerful deshielding effect of both the ring nitrogens and the substituents.

¹³C NMR Data Summary (Illustrative Examples)

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent | Reference |

| Pyrimidine (baseline) | 158.4 | 156.9 | 121.7 | 156.9 | CDCl₃ | [2] |

| 2-Chloro-5-nitropyridine | 151.1 | 145.4 | 139.9 | 123.6 | CDCl₃ | [5] |

Experimental Protocol: ¹³C NMR Acquisition

The protocol is analogous to ¹H NMR acquisition, with the key difference being the observation frequency. Since the ¹³C isotope has a low natural abundance (~1.1%), a significantly higher number of scans (often several hundred to thousands) is required to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of its bonds.

Data Interpretation & Causality:

The IR spectrum of this compound is dominated by vibrations from the aromatic ring and the nitro group.

-

Nitro Group (NO₂) Vibrations: This is the most characteristic feature. The nitro group produces two strong, distinct stretching bands:

-

Asymmetric Stretch: Typically found in the 1560-1500 cm⁻¹ region.

-

Symmetric Stretch: Found in the 1390-1300 cm⁻¹ region. The exact positions are sensitive to the electronic environment.

-

-

Aromatic Ring Vibrations:

-

C-H Bending: Out-of-plane C-H bending vibrations appear in the 1000-650 cm⁻¹ region and are characteristic of the substitution pattern on the ring.

IR Data Summary (Characteristic Absorptions)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| C=C / C=N | Ring Stretch | 1600 - 1400 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bend | 1000 - 650 | Strong |

Experimental Protocol: IR Spectrum Acquisition (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Trustworthiness: Good contact is crucial for obtaining a high-quality spectrum with strong signal intensity.

-

-

Data Collection: Scan the sample. The instrument collects an interferogram, which is then Fourier transformed into the final IR spectrum (absorbance vs. wavenumber). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques.

Analytical Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the complete spectroscopic characterization of a compound.

Data Interpretation & Causality:

-

Molecular Ion Peak (M⁺˙ or [M+H]⁺): This is one of the most critical pieces of data, confirming the molecular weight of the compound. For this compound (C₄H₃N₃O₂), the exact mass is 139.0229 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula. For example, the molecular ion for 2-amino-5-nitropyrimidine (C₄H₄N₄O₂) has been observed with an exact mass of 140.0334 g/mol .[4][8]

-

Fragmentation Pattern (EI): Electron ionization is a "hard" technique that causes the molecular ion to fragment in a predictable way. For this compound, key fragmentation pathways would include:

-

Loss of NO₂: A very common fragmentation for nitroaromatic compounds, leading to a peak at [M-46]⁺.

-

Loss of NO: A peak at [M-30]⁺.

-

Loss of HCN: Cleavage of the pyrimidine ring can lead to the loss of hydrogen cyanide, resulting in a peak at [M-27]⁺.

-

Visualizing Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathways for this compound under Electron Ionization (EI).

Experimental Protocol: LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[9]

-

Expertise & Experience: The addition of formic acid helps to promote protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion, which is often more stable than the M⁺˙ radical cation.

-

-

Chromatographic Separation (LC): Inject the sample into an HPLC system. A C18 reversed-phase column is commonly used. The mobile phase is typically a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any impurities.[9][10]

-

Ionization (ESI): As the analyte elutes from the column, it is sprayed through a high-voltage capillary into the mass spectrometer source. The solvent evaporates, and the analyte molecules become charged (typically protonated, [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and vital piece of the structural puzzle. ¹H and ¹³C NMR reveal the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the critical nitro functional group and the aromatic ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By applying the rigorous experimental protocols and interpretative principles outlined in this guide, researchers can confidently and accurately characterize these scientifically important molecules.

References

- A Spectroscopic Showdown: Unmasking the Structural Nuances of Nitropyrimidinone Isomers. Benchchem.

- FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... ResearchGate.

- Mass spectrum of 2,4-Bis(hydroxylamino)-5-nitropyrimidine compound... ResearchGate.

- Optimization for the preparation to this compound-2,4-diamine 5 1. ResearchGate.

- Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate.

- Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Benchchem.

- 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum. ChemicalBook.

- 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum. ChemicalBook.

- Supporting Information. The Royal Society of Chemistry.

- 2-(Benzylamino)-5-nitropyridine. NIST WebBook.

- Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed.

- 1H NMR Spectrum (1D, 850 MHz, C5D5N, experimental) (NP0333527). NP-MRD.

- 2-Amino-5-nitropyrimidine - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- 2-Amino-5-nitropyrimidine - Optional[MS (GC)] - Spectrum. SpectraBase.

- Table of Characteristic IR Absorptions.

- Spectroscopic characterization of heme iron–nitrosyl species and their role in NO reductase mechanisms in diiron proteins. NIH.

- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).

- Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.

- A guide to 13C NMR chemical shift values. Compound Interest.

- 2-Chloro-5-nitropyridine - Optional[13C NMR] - Spectrum. SpectraBase.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database.

- A2589 5-Aminopyrimidine Solvent - 1H-NMR.

- Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.

- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.

- Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. SciSpace.

- Spectroscopic Characterization of Nitrosyl Complexes. ResearchGate.

- Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Thermo Fisher Scientific.

- Spectroscopic characterization of heme iron-nitrosyl species and their role in NO reductase mechanisms in diiron proteins. PubMed.

Sources

- 1. Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Ascendant Scaffold: A Technical Guide to 5-Nitropyrimidines and Their Analogs in Modern Chemistry

Introduction: The Resurgence of a Privileged Heterocycle

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, the 5-nitropyrimidine scaffold has emerged as a particularly versatile and potent pharmacophore. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrimidine ring, rendering it susceptible to a variety of chemical transformations and enabling a diverse range of biological activities. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 5-nitropyrimidines and their analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive foundation for harnessing the potential of this remarkable heterocyclic system.

I. The Synthetic Arsenal: Constructing the this compound Core and its Analogs

The strategic synthesis of this compound derivatives is paramount to exploring their therapeutic potential. A variety of methods have been developed, ranging from classical cyclization reactions to more modern three-component transformations.

Cyclization Strategies: Building the Ring from Acyclic Precursors

A common and effective approach to the this compound core involves the cyclocondensation of a three-carbon component with a nitrogen-containing species. For instance, the synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be achieved through the cyclization of methyl cyanoacetate and a guanidine salt in a sodium methoxide methanol solution, followed by nitrosation.[2]

Three-Component Ring Transformations: A Convergent Approach

Three-component ring transformations (TCRT) offer a highly efficient and convergent route to substituted 5-nitropyridines, a closely related and often-used scaffold. This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia, to afford nitropyridines that are otherwise difficult to access.[3] This strategy is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Functionalization of Pre-existing Pyrimidine Scaffolds

The direct nitration of pyrimidine derivatives is a fundamental method for introducing the 5-nitro group. For example, 2,4-diamino-6-hydroxypyrimidine can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,4-diamino-6-hydroxy-5-nitropyrimidine with high purity and yield.[4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine [4]

-

Dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of the filtrate from a previous batch with stirring.

-

Control the reaction temperature between 30 and 35°C.

-

Slowly add 20 g of concentrated sulfuric acid (98%).

-

While maintaining the temperature, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.

-

After the addition is complete, continue to stir the mixture for 2 hours.

-

Cool the reaction mixture to -5 to 0°C to induce crystallization.

-

Filter the mixture. The resulting filtrate can be used as the solvent for the next batch.

-

Wash the filter cake with 100 mL of dichloromethane, followed by 200 mL of drinking water.

-

Drain the solid to obtain the wet product of 2,6-diamino-5-nitropyrimidin-4-ol.

Synthesis of Key Intermediates: 2,4-Dichloro-5-nitropyrimidine

2,4-Dichloro-5-nitropyrimidine is a crucial and versatile intermediate for the synthesis of a wide array of this compound analogs. Its synthesis is typically achieved by the chlorination of 5-nitrouracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine

-

Chlorination:

-

To a 2 L reactor, charge 100 g of 5-nitrouracil, 200 ml of toluene, and 244 g of phosphorus oxychloride.

-

Heat the mixture to 55-65°C.

-

Charge 209 g of N,N-diethylaniline into the reactor at 55-65°C over at least 3 hours.

-

Stir the reaction at the same temperature for 1 hour.

-

Monitor the reaction for complete conversion by HPLC.

-

Remove the solvent by evaporation under reduced pressure (< 60°C).

-

-

Work-up and Isolation:

-

Charge 200 ml of toluene into the reactor and cool to 0-10°C.

-

In a separate reactor, charge 500 ml of water and 350 ml of toluene and cool to 0-5°C.

-

Quench the reaction mixture from the first reactor into the second reactor at 0-10°C over 1-2 hours.

-

Stir the resulting mixture at 0-10°C for 20-40 minutes and then allow the layers to separate for 20-40 minutes.

-

Extract the bottom aqueous layer with 100 ml of toluene.

-

Combine the organic layers and concentrate under reduced pressure (< 60°C) until dryness to obtain 2,4-dichloro-5-nitropyrimidine as a brown oil.

-

II. Reactivity and Physicochemical Properties: The Influence of the Nitro Group

The 5-nitro group imparts distinct reactivity patterns and physicochemical properties to the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for the diversification of this scaffold. Halogenated 5-nitropyrimidines, such as 2,4-dichloro-5-nitropyrimidine, are particularly reactive towards nucleophiles.[1] The positions of the leaving groups (halogens) and the activating nitro group are critical in determining the regioselectivity of the substitution. In 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, substitution with secondary amines shows excellent selectivity for the C-4 position, while tertiary amine nucleophiles exhibit high selectivity for the C-2 position.[5]

Diagram: General Workflow for SNAr on 2,4-Dichloro-5-nitropyrimidine

Caption: A generalized workflow for the synthesis of this compound analogs via nucleophilic aromatic substitution.

Physicochemical Properties

The presence of the nitro group and the nitrogen atoms in the pyrimidine ring significantly influences the physicochemical properties of these compounds.

| Property | Value for this compound | Reference |

| Molecular Formula | C4H3N3O2 | [6] |

| Molecular Weight | 125.09 g/mol | [6] |

| XLogP3 | -0.1 | [7] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 68.9 Ų | [8] |

III. Biological Applications: A Scaffold for Drug Discovery

This compound analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Enzyme Inhibitors

The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.

-

Nitric Oxide Synthase (NOS) Inhibitors: A series of this compound-2,4-dione analogs have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[9] One of the lead compounds demonstrated significant inhibitory potency and in vivo efficacy in a carrageenan-induced paw edema model in mice.[9]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.[10] 5-Cyanopyrimidine derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[11] X-ray crystallography confirmed that the cyano group of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in the kinase's active site.[11]

Diagram: Simplified Kinase Inhibition Signaling Pathway

Caption: A simplified representation of a kinase signaling pathway and its inhibition by a this compound-based inhibitor.

IV. Applications Beyond the Bench: Materials Science

While the primary focus of this compound research has been in medicinal chemistry, emerging applications in materials science are beginning to be explored. The related 5-nitropyridine scaffold has been used to synthesize novel copper(I) clusters with interesting photophysical properties. A 2,2′-dithiobis(5-nitropyridine) ligand was used to create a Cu(I) cluster that exhibits near-infrared (NIR) emission.[12][13] This suggests that this compound derivatives, with their unique electronic and coordination properties, could also serve as valuable ligands for the development of novel functional materials with applications in optoelectronics and sensing.[13]

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. Its inherent reactivity, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on the development of more efficient and selective synthetic methodologies, the exploration of novel biological targets, and the expansion of its applications in materials science. The insights and protocols presented in this guide provide a solid foundation for researchers to contribute to the ever-evolving story of this remarkable heterocyclic system.

VI. References

-

Cho, J. H., et al. (2020). Synthesis of potent JAK2 inhibitors. Nitropyridines in the Synthesis of Bioactive Molecules. [Link][14][15]

-

Li, Y., et al. (2014). Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed, 24985766. [Link][9]

-

Nishiwaki, N. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(10), 1641. [Link][3]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]

-

Scifinder. (2009). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Request PDF. [Link][16]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][6]

-

Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents. [2]

-

Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents.

-

van der Plas, H. C., & Charushin, V. N. (1987). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of this compound into 2-substituted this compound and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry, 52(20), 4563-4567. [Link][17]

-

MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link][18]

-

Solubility of Things. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Solubility of Things. [Link][19]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-nitropyrimidine. PubChem Compound Database. [Link][20]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. [Link][5]

-

Hassanein, K., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C, 126(24), 10183-10190. [Link][12]

-

Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link][11]

-

National Center for Biotechnology Information. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. PubMed Central. [Link][13]

-

National Center for Biotechnology Information. (n.d.). This compound-2,4-diamine. PubChem Compound Database. [Link][7]

-

National Center for Biotechnology Information. (2020). Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for…. PubMed Central. [Link][21]

-

MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link][22]

-

National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central. [Link][23]

-

YouTube. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube. [Link][24]

-

Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link][25]

-

YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link][26]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. labiotech.eu [labiotech.eu]

- 26. youtube.com [youtube.com]

Thermal Stability and Decomposition of 5-Nitropyrimidine and its Derivatives

An In-depth Technical Guide

Abstract

5-Nitropyrimidine serves as a foundational scaffold in medicinal chemistry and energetic materials science. The incorporation of a nitro group onto the pyrimidine ring drastically alters its electronic properties, reactivity, and, critically, its thermal stability. Understanding the thermal behavior of this molecule is paramount for safe handling, predicting shelf-life, and designing novel compounds with tailored properties. Direct and comprehensive experimental data on the parent this compound is sparse in publicly accessible literature. Therefore, this technical guide provides a robust framework for assessing its thermal stability by synthesizing data from key, structurally related derivatives. We will explore the theoretical underpinnings of its decomposition, detail the critical experimental protocols for thermal analysis, and present case studies on energetic, halogenated, and amino-substituted 5-nitropyrimidines. This document is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently investigate and interpret the thermal characteristics of this important class of compounds.

The this compound Core: Structure and Significance

The this compound molecule consists of a diazine heterocyclic ring (pyrimidine) substituted with a nitro group (-NO₂) at the 5-position[1]. This substitution is electronically significant; the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. This reactivity profile makes it a valuable intermediate in the synthesis of more complex molecules, including diaminopurines and various pharmaceutical agents[2].

The presence of the C-NO₂ bond is the primary determinant of the molecule's thermal behavior. This bond is often the weakest link in nitroaromatic and nitroheterocyclic compounds, and its cleavage is frequently the initiating step in thermal decomposition. The energy released upon decomposition, and the temperature at which this process begins, are critical parameters for compounds intended for use as energetic materials or as pharmaceuticals that must withstand various processing and storage conditions.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of nitro-substituted heterocycles is a complex process that can proceed through multiple, often competing, pathways. The exact mechanism is influenced by the molecular structure, the physical state (solid, liquid, or gas), and the surrounding atmosphere. For this compound, two primary initiation pathways are plausible.

-

C-NO₂ Bond Homolysis: This is the most common initiation step for many nitroaromatic compounds. The carbon-nitro bond breaks, yielding a pyrimidinyl radical and a nitrogen dioxide (•NO₂) radical. The highly reactive •NO₂ can then trigger subsequent exothermic reactions. The activation barrier for direct C-NO₂ homolysis in a related energetic compound, ICM-102, was theoretically calculated to be 188.8 kJ mol⁻¹[3].

-

Ring Cleavage: At much higher temperatures, the pyrimidine ring itself can fragment. Studies on the high-temperature (1200–1850 K) pyrolysis of unsubstituted pyrimidine show it decomposes into products like acetylene, hydrogen cyanide (HCN), and acrylonitrile[4]. While these extreme conditions are not typical for standard thermal analysis, they inform our understanding of the ultimate fate of the heterocyclic core following initial decomposition.

The subsequent decomposition steps involve a cascade of radical reactions, leading to the formation of stable gaseous products such as N₂, H₂O, CO₂, and CO, as well as solid char residue[5].

Caption: Conceptual decomposition pathways for this compound.

Experimental Analysis of Thermal Stability

A combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the most comprehensive understanding of thermal behavior.[6][7]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is ideal for identifying decomposition temperatures, quantifying mass loss, and determining residual mass.[9]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It is used to detect thermal events like melting, crystallization, and exothermic decomposition, and to quantify the energy associated with these events.[6]

Self-Validating Protocol for TGA-DSC Analysis

This protocol is designed to ensure accuracy and reproducibility when analyzing novel or uncharacterized nitropyrimidine compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the melting point (Tm), onset of decomposition (Tonset), peak decomposition temperature (Td), mass loss percentage, and decomposition enthalpy (ΔHd) of a this compound analog.

Instrumentation: Simultaneous TGA-DSC instrument.

Protocol Steps:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of measured temperature and heat flow, calibration is non-negotiable. It establishes the trustworthiness of all subsequent data.

-

Procedure:

-

Calibrate the temperature axis using high-purity standards with known melting points (e.g., Indium, Tin, Zinc) that bracket the expected range of thermal events.

-

Calibrate the heat flow signal using the known enthalpy of fusion of a standard (e.g., Indium).

-

Perform a TGA mass calibration using standard calibration weights.

-

-

-

Sample Preparation:

-

Rationale: The sample's form and mass directly impact heat transfer and reaction kinetics. Small, consistent sample masses minimize thermal gradients within the sample, leading to sharper, more defined peaks.

-

Procedure:

-

Weigh 1-3 mg of the finely ground, dry sample directly into an aluminum DSC pan. Using a small, consistent mass is crucial for reproducibility.

-

Crimp the pan with a pierced lid. The piercing prevents pressure buildup from evolved gases, which could damage the instrument and distort the thermogram.

-

-

-

Experimental Conditions:

-

Rationale: The heating rate and atmosphere are critical variables. A moderate heating rate (10 °C/min) is standard for initial screening, providing a good balance between resolution and experiment time. An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition without interference from oxidative processes.

-

Procedure:

-

Place the prepared sample pan and an empty reference pan into the instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Program the instrument to heat from ambient temperature (e.g., 30 °C) to a temperature well above the final decomposition point (e.g., 400 °C or 500 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Rationale: Proper analysis extracts quantitative metrics from the raw data curves, transforming them into actionable insights about the material's stability.

-

Procedure:

-

DSC Curve: Determine the melting point (Tm) from the peak of the endothermic event. Identify the onset temperature (Tonset) and peak temperature (Td) of the main exothermic decomposition event.

-

TGA Curve: Correlate the mass loss steps with the thermal events observed in the DSC curve. The primary decomposition event should correspond to the most significant mass loss.

-

Validation: The onset of mass loss in the TGA curve should closely correspond to the onset of the exothermic event in the DSC curve. This correspondence validates that the observed exotherm is indeed due to decomposition.

-

-

Caption: Standard experimental workflow for TGA-DSC analysis.

Thermal Behavior of Key this compound Derivatives

By examining the thermal properties of various substituted 5-nitropyrimidines, we can infer how different functional groups influence the stability of the core ring. The data below has been synthesized from multiple authoritative sources.

Case Studies:

-